molecular formula C15H24BNO4 B13935562 3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine

3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine

Cat. No.: B13935562
M. Wt: 293.17 g/mol
InChI Key: JQAXOGUUQCRYSK-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, piperidine derivatives, and various substituted pyridines .

Scientific Research Applications

3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring selective interactions with biological targets or specific chemical transformations .

Properties

Molecular Formula

C15H24BNO4

Molecular Weight

293.17 g/mol

IUPAC Name

3-(2-methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H24BNO4/c1-11-13(19-8-7-18-6)9-12(10-17-11)16-20-14(2,3)15(4,5)21-16/h9-10H,7-8H2,1-6H3

InChI Key

JQAXOGUUQCRYSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)OCCOC

Origin of Product

United States

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